Cas no 2228831-92-1 (1-2-(2,5-dimethylthiophen-3-yl)ethylcyclopropan-1-ol)

1-2-(2,5-Dimethylthiophen-3-yl)ethylcyclopropan-1-ol is a cyclopropane derivative featuring a thiophene moiety, offering unique structural and reactivity characteristics. Its fused ring system and hydroxyl functionality make it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the thiophene group enhances its potential for applications in materials science, including conductive polymers and optoelectronic materials. The cyclopropane ring contributes to steric constraints, influencing stereoselective reactions. This compound's stability and functional group compatibility make it valuable for fine chemical synthesis, enabling precise modifications for target molecule construction. Its well-defined structure ensures reproducibility in research and industrial applications.
1-2-(2,5-dimethylthiophen-3-yl)ethylcyclopropan-1-ol structure
2228831-92-1 structure
Product name:1-2-(2,5-dimethylthiophen-3-yl)ethylcyclopropan-1-ol
CAS No:2228831-92-1
MF:C11H16OS
Molecular Weight:196.309142112732
CID:6029917
PubChem ID:165612515

1-2-(2,5-dimethylthiophen-3-yl)ethylcyclopropan-1-ol 化学的及び物理的性質

名前と識別子

    • 1-2-(2,5-dimethylthiophen-3-yl)ethylcyclopropan-1-ol
    • 2228831-92-1
    • EN300-1751405
    • 1-[2-(2,5-dimethylthiophen-3-yl)ethyl]cyclopropan-1-ol
    • インチ: 1S/C11H16OS/c1-8-7-10(9(2)13-8)3-4-11(12)5-6-11/h7,12H,3-6H2,1-2H3
    • InChIKey: GYHBFCCFQXVLFQ-UHFFFAOYSA-N
    • SMILES: S1C(C)=CC(=C1C)CCC1(CC1)O

計算された属性

  • 精确分子量: 196.09218630g/mol
  • 同位素质量: 196.09218630g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 189
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.7
  • トポロジー分子極性表面積: 48.5Ų

1-2-(2,5-dimethylthiophen-3-yl)ethylcyclopropan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1751405-0.25g
1-[2-(2,5-dimethylthiophen-3-yl)ethyl]cyclopropan-1-ol
2228831-92-1
0.25g
$1249.0 2023-09-20
Enamine
EN300-1751405-10g
1-[2-(2,5-dimethylthiophen-3-yl)ethyl]cyclopropan-1-ol
2228831-92-1
10g
$5837.0 2023-09-20
Enamine
EN300-1751405-1g
1-[2-(2,5-dimethylthiophen-3-yl)ethyl]cyclopropan-1-ol
2228831-92-1
1g
$1357.0 2023-09-20
Enamine
EN300-1751405-10.0g
1-[2-(2,5-dimethylthiophen-3-yl)ethyl]cyclopropan-1-ol
2228831-92-1
10g
$5837.0 2023-06-03
Enamine
EN300-1751405-0.1g
1-[2-(2,5-dimethylthiophen-3-yl)ethyl]cyclopropan-1-ol
2228831-92-1
0.1g
$1195.0 2023-09-20
Enamine
EN300-1751405-1.0g
1-[2-(2,5-dimethylthiophen-3-yl)ethyl]cyclopropan-1-ol
2228831-92-1
1g
$1357.0 2023-06-03
Enamine
EN300-1751405-5.0g
1-[2-(2,5-dimethylthiophen-3-yl)ethyl]cyclopropan-1-ol
2228831-92-1
5g
$3935.0 2023-06-03
Enamine
EN300-1751405-0.05g
1-[2-(2,5-dimethylthiophen-3-yl)ethyl]cyclopropan-1-ol
2228831-92-1
0.05g
$1140.0 2023-09-20
Enamine
EN300-1751405-5g
1-[2-(2,5-dimethylthiophen-3-yl)ethyl]cyclopropan-1-ol
2228831-92-1
5g
$3935.0 2023-09-20
Enamine
EN300-1751405-2.5g
1-[2-(2,5-dimethylthiophen-3-yl)ethyl]cyclopropan-1-ol
2228831-92-1
2.5g
$2660.0 2023-09-20

1-2-(2,5-dimethylthiophen-3-yl)ethylcyclopropan-1-ol 関連文献

1-2-(2,5-dimethylthiophen-3-yl)ethylcyclopropan-1-olに関する追加情報

1-(2-(2,5-Dimethylthiophen-3-yl)ethyl)cyclopropan-1-ol: A Comprehensive Overview

CAS No 2228831-92-1, commonly referred to as 1-(2-(2,5-dimethylthiophen-3-yl)ethyl)cyclopropan-1-ol, is a unique organic compound with significant potential in various chemical and pharmaceutical applications. This compound has garnered attention in recent years due to its intriguing structure and promising properties. The molecule consists of a cyclopropane ring, which is a three-membered carbon ring, attached to a hydroxyl group and a substituted thiophene moiety. The thiophene ring is further substituted with two methyl groups at the 2 and 5 positions, adding complexity and functionality to the molecule.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the thiophene derivative. Recent advancements in synthetic chemistry have enabled more efficient and selective methods for constructing such complex molecules. For instance, researchers have explored the use of transition metal catalysts to facilitate key transformations, such as cross-coupling reactions, which are critical in assembling the thiophene and cyclopropane components. These methods not only improve yield but also enhance the overall purity of the final product.

The structural uniqueness of 1-(2-(2,5-dimethylthiophen-3-yl)ethyl)cyclopropan-1-ol makes it an interesting subject for both theoretical and experimental studies. The cyclopropane ring is known for its high ring strain, which can be harnessed in various chemical reactions to generate reactive intermediates. This property has led to its exploration in drug design, where strained rings are often employed to induce specific bioactive conformations. Recent studies have highlighted its potential as a lead compound in the development of new pharmaceutical agents targeting specific biological pathways.

In terms of applications, this compound has shown promise in the field of materials science. Its ability to form stable complexes with metal ions makes it a candidate for use in coordination polymers and metal-organic frameworks (MOFs). These materials have applications ranging from gas storage to catalysis. Additionally, the presence of the thiophene moiety introduces electronic versatility, which can be exploited in optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Recent research has also focused on understanding the environmental impact and degradation pathways of CAS No 2228831-92-1. Studies have indicated that under certain conditions, the compound undergoes biodegradation through enzymatic cleavage of specific bonds. This information is crucial for assessing its safety profile and ensuring sustainable practices in its production and use.

In conclusion, 1-(2-(2,5-dimethylthiophen-3-yl)ethyl)cyclopropan-1-ol stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structure, combined with advancements in synthetic methodologies and functionalization techniques, positions it as a valuable tool in modern chemistry. As research continues to uncover new properties and applications, this compound is likely to play an increasingly important role in both academic and industrial settings.

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